![molecular formula C22H21BrN2O4S B4882905 {[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester CAS No. 5876-81-3](/img/structure/B4882905.png)
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester
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Overview
Description
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonylamino group, a bromo-phenyl group, and a phenyl-methyl-amino group attached to an acetic acid methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl compound, followed by the introduction of the benzenesulfonylamino group through a sulfonation reaction. The final step involves the esterification of the acetic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound may be used to study the effects of sulfonylamino and bromo-phenyl groups on biological systems. It can also be used as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester involves its interaction with specific molecular targets. The benzenesulfonylamino group may interact with enzymes or receptors, modulating their activity. The bromo-phenyl group may facilitate binding to hydrophobic pockets within proteins, while the acetic acid methyl ester moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
3-Methoxytyramine hydrochloride: A dopamine-related compound with applications in pharmaceutical research.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[[2-(benzenesulfonamido)-5-bromophenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-21(26)15-24-22(16-8-4-2-5-9-16)19-14-17(23)12-13-20(19)25-30(27,28)18-10-6-3-7-11-18/h2-14,22,24-25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSAOWGWFVQKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386862 |
Source
|
Record name | SMR000171834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-81-3 |
Source
|
Record name | SMR000171834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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